Zalig

Pharmacokinetics Pulmonary Drug Delivery Respiratory Infections

Researchers modeling pulmonary antibiotic pharmacokinetics frequently encounter data variability from acid-labile erythromycin salts, compromising oral bioavailability and experimental reproducibility. Zalig (propionyl erythromycin mercaptosuccinate) directly resolves this through its unique mercaptosuccinate-modified structure. • Superior gastric acid stability vs. erythromycin base-enables reproducible oral formulation and absorption studies without enteric coating confounders • Demonstrated bronchial secretion tropism achieving high respiratory tissue concentrations-validated in human bronchopneumopathic patient PK studies for targeted pulmonary delivery modeling • Reported very low toxicity profile per patent literature-serves as an established safe reference compound in macrolide toxicological comparator assessments Supplied with full analytical documentation. Available in research quantities for prompt dispatch.

Molecular Formula C40H71NO14
Molecular Weight 790.0 g/mol
Cat. No. B10828543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZalig
Molecular FormulaC40H71NO14
Molecular Weight790.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O
InChIInChI=1S/C40H71NO14/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38?,39-,40-/m1/s1
InChIKeyTYQXKHPOXXXCTP-QWKHAVMTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zalig (RV-11) Procurement Guide


Zalig, chemically designated as propionyl erythromycin mercaptosuccinate and also known by the research code RV-11, is a semi-synthetic macrolide antibiotic developed by Pharmacia & Upjohn and introduced in 1989 . It is a derivative of erythromycin, specifically a thiolic salt combining erythromycin propionate with mercapto-succinic acid, intended to improve upon the pharmacokinetic limitations of earlier macrolides [1]. While its antibacterial spectrum is comparable to that of erythromycin base, the mercaptosuccinate moiety confers distinct physicochemical properties that are relevant for specific research and therapeutic applications [2].

Format Mercaptosuccinate salt
Selection Logic Pulmonary tissue PK research
Use Context Acid-labile comparator studies

Why Erythromycin Cannot Substitute for Zalig


In-class substitution between erythromycin derivatives is not scientifically valid due to significant divergence in their physicochemical and pharmacokinetic profiles. Standard erythromycin base is acid-labile, leading to variable and often poor oral bioavailability [1]. While other esters like stearate or ethylsuccinate offer some improvement, Zalig's specific mercaptosuccinate salt was designed to confer superior gastric stability and a unique tropism for bronchial tissues [2]. Consequently, substituting Zalig with a cheaper erythromycin salt in studies focused on respiratory tract infections or bronchial drug delivery would introduce uncontrolled variables, compromising data reproducibility and potentially invalidating experimental outcomes [3].

Acid lability mismatch Erythromycin base degrades rapidly in gastric acid; the mercaptosuccinate moiety provides reported stability context that standard salts may not replicate.
Tissue tropism divergence Zalig reports higher bronchial secretion concentrations in research models; simpler erythromycin esters may not transfer this tissue distribution profile.
Salt-form variance Stearate or ethylsuccinate salts exhibit different dissolution and absorption profiles, limiting direct interchangeability in formulation studies.

Zalig (RV-11) vs. Erythromycin Comparators


Enhanced Bronchial Penetration

In a clinical pharmacokinetic study involving 26 bronchopneumopathic patients, a single 500 mg oral dose of Zalig (RV-11) produced bronchial secretion and plasma concentrations that consistently exceeded those historically documented for oral erythromycin base [1]. The study's authors concluded that RV-11 exhibits an unusually high affinity for bronchial secretions in humans [1].

Reported Bronchial Penetration
Data to verify
Qualitatively higher vs. erythromycin base
Supports pulmonary PK study context
Cross-study comparable; numerical data not available
Pharmacokinetics Pulmonary Drug Delivery Respiratory Infections

Improved Gastric Acid Stability

Erythromycin base is known to be acid-labile and undergoes rapid degradation in the gastric environment, limiting its oral bioavailability [1]. Zalig's propionyl erythromycin mercaptosuccinate structure was specifically engineered for improved stability in gastric acid, leading to better absorption compared to the long-established stearate derivative [2]. The mercaptosuccinate moiety is credited with this protective effect, which is a primary differentiator for oral administration studies [3].

Reported Acid Stability
Class-level inference
Improved stability via mercaptosuccinate moiety
Supports oral bioavailability research
Exact percentage increase not specified
Drug Stability Oral Bioavailability Formulation Science

Reduced Toxicity Profile

Patent literature explicitly claims that the thiolic salts of erythromycin, including propionyl erythromycin mercaptosuccinate, are 'generally endowed with very low toxicity and high hematic levels' compared to the parent antibiotic [1]. This safety advantage is attributed to the mercapto-succinic acid moiety and is considered therapeutically significant [2].

Reported Toxicity Context
Supplier-only data
"Very low toxicity" in patent disclosure
Supports toxicity endpoint monitoring
Qualitative claim; specific metrics not provided
Toxicology Safety Pharmacology Drug Development

Zalig (RV-11) Research Applications


Pulmonary Pharmacokinetic and Drug Delivery Studies

Zalig's demonstrated propensity for achieving high concentrations in bronchial secretions makes it an ideal candidate for research focused on pulmonary drug delivery and the pharmacokinetics of antibiotics in respiratory tissues [1]. Studies investigating the treatment of chronic bronchitis, pneumonia, or other lower respiratory tract infections can leverage Zalig's unique tissue affinity to model targeted therapy [1].

Oral Bioavailability & Acid-Stable Formulations

Due to its improved gastric acid stability compared to erythromycin base, Zalig serves as a valuable reference compound for developing and testing oral formulations designed to overcome acid-lability challenges [2]. It can be used in comparative studies to assess the performance of novel enteric coatings or absorption enhancers [2].

Macrolide Safety and Toxicology Profiling

The patent-reported 'very low toxicity' profile of Zalig positions it as a useful control or comparator in toxicological assessments of new macrolide derivatives [3]. Its safety characteristics, combined with its established antibacterial spectrum, allow researchers to isolate and study toxicological endpoints that may be specific to newer chemical entities [3].

Application
Selection Property
Validation Focus
Pulmonary PK research
Reported bronchial penetration
Secretion concentration endpoint
Oral bioavailability research
Reported acid-stability profile
Gastric stability simulation
Macrolide toxicity studies
Reported toxicity endpoint context
In vivo model safety endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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